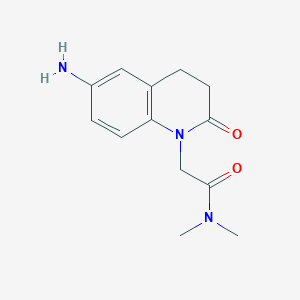
2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-アミノ-2-オキソ-3,4-ジヒドロキノリン-1(2H)-イル)-N,N-ジメチルアセトアミドは、キノリンファミリーに属する合成有機化合物です。キノリン誘導体は、多様な生物活性で知られており、医薬品化学で広く使用されています。
2. 製法
合成経路と反応条件
2-(6-アミノ-2-オキソ-3,4-ジヒドロキノリン-1(2H)-イル)-N,N-ジメチルアセトアミドの合成は、通常、以下の手順を含みます。
キノリン核の形成: キノリン核は、ピッツィンガー反応によって合成できます。この反応では、イサチンとアリールメチルケトンを塩基の存在下で反応させます。
アセトアミドの形成: 最後のステップでは、適切な条件下でキノリン誘導体とN,N-ジメチルアセトアミドを反応させます。
工業生産方法
この化合物の工業生産方法は、高い収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、触媒の使用、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)-N,N-dimethylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Acetamide Formation: The final step involves the reaction of the quinoline derivative with N,N-dimethylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、キノリンN-オキシドの生成につながる可能性があります。
還元: 還元反応は、オキソ基をヒドロキシル基に変換し、ヒドロキシキノリン誘導体を形成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アルキルハライドまたはアシルクロリドなどの試薬は、置換反応に使用できます。
主な生成物
酸化: キノリンN-オキシド。
還元: ヒドロキシキノリン誘導体。
置換: 使用した試薬に応じて、様々な置換キノリン誘導体。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、様々な修飾が可能になり、有機合成における貴重な中間体となります。
生物学
生物学研究では、キノリン誘導体は、酵素阻害剤、抗菌剤、抗癌剤としての可能性について研究されています。この化合物は、同様の生物活性を示す可能性があり、創薬における関心の対象となっています。
医学
医学的には、キノリンコアを持つ化合物は、治療特性で知られています。この化合物は、マラリア、癌、細菌感染症などの病気の治療における可能性について検討されています。
産業
産業的には、キノリン誘導体は、染料、農薬、その他の特殊化学品の製造に使用されています。この化合物は、その化学的性質により、これらの分野で用途を見出す可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities, making it a subject of interest in drug discovery.
Medicine
Medicinally, compounds with quinoline cores are known for their therapeutic properties. This compound could be explored for its potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry
Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas due to its chemical properties.
作用機序
2-(6-アミノ-2-オキソ-3,4-ジヒドロキノリン-1(2H)-イル)-N,N-ジメチルアセトアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、キノリン誘導体は、酵素、DNA、または細胞受容体と相互作用し、様々な生物学的効果をもたらす可能性があります。正確な分子標的と経路を明らかにするには、さらなる研究が必要です。
6. 類似化合物の比較
類似化合物
キノリン: キノリンファミリーの親化合物。
クロロキン: キノリンコアを持つよく知られたマラリア治療薬。
キノリンN-オキシド: キノリンの酸化誘導体。
独自性
2-(6-アミノ-2-オキソ-3,4-ジヒドロキノリン-1(2H)-イル)-N,N-ジメチルアセトアミドは、アミノ基とアセトアミド部分の両方を持つため、他のキノリン誘導体とは異なる化学的および生物学的特性を示す可能性があります。
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)-N,N-dimethylacetamide is unique due to the presence of both an amino group and an acetamide moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)13(18)8-16-11-5-4-10(14)7-9(11)3-6-12(16)17/h4-5,7H,3,6,8,14H2,1-2H3 |
InChIキー |
NRXQTRQOBVARKK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CN1C(=O)CCC2=C1C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)


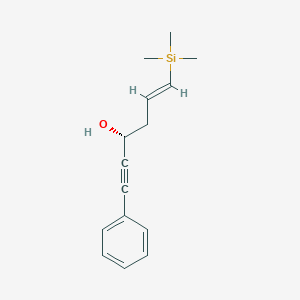
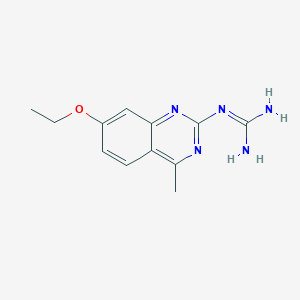
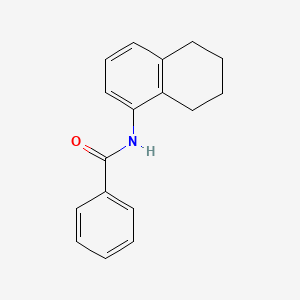
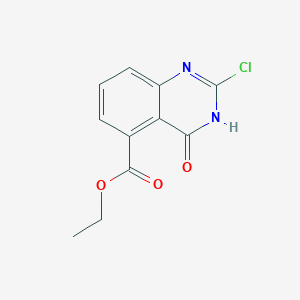
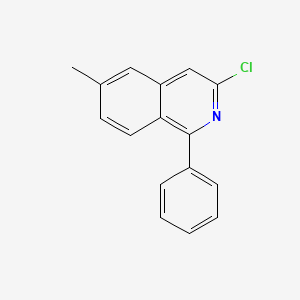

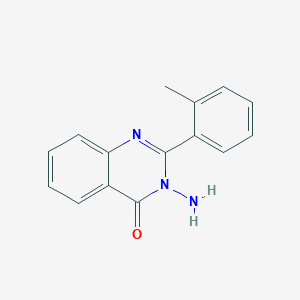
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)

![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
